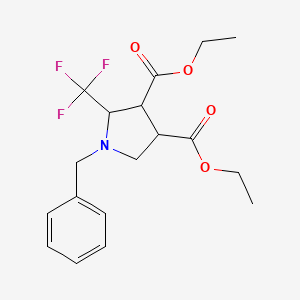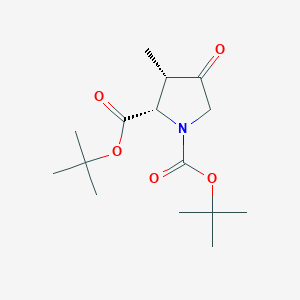![molecular formula C9H10N2 B13097661 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare such compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: Another pyridine-pyrrole fused compound with similar biological activities.
Pyrrolopyrazine derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness: 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted drug discovery and other specialized applications .
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-9(11-4-6)7(2)5-10-8/h3-5,10H,1-2H3 |
InChI-Schlüssel |
AQEICERQMPAOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CN2)C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
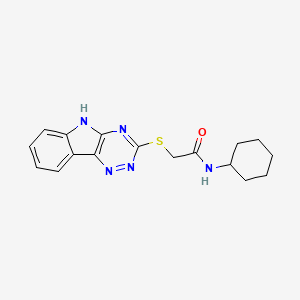
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)

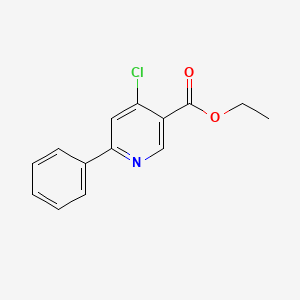
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)

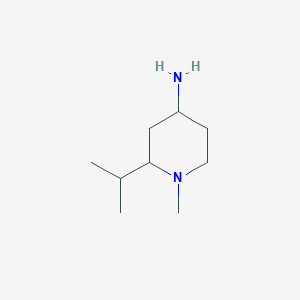


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
